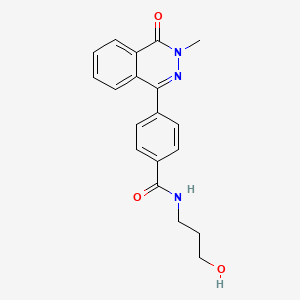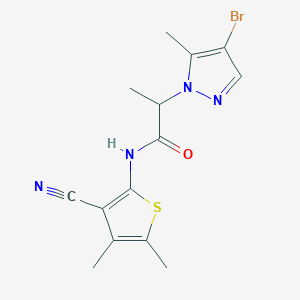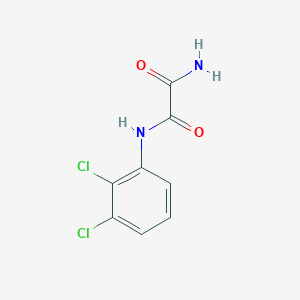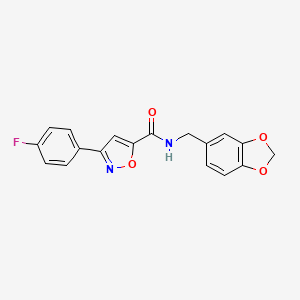![molecular formula C29H28N4O2S B4582155 N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)
N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of related compounds involves regiospecific cyclocondensation reactions and Friedlander synthesis, demonstrating the complexity and precision required in constructing such intricate molecules. For instance, benzo[h]pyrimido[4,5-b]quinolines were synthesized via a regiospecific cyclocondensation reaction between 6-aminopyrimidines and 2-dimethylaminomethylentetralone hydrochloride, highlighting the methods used in synthesizing structurally related quinoline derivatives (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography, to understand their spatial arrangement and electronic configuration. The synthesis and crystalline structure of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, have been thoroughly investigated, providing insights into the molecular framework and intermolecular interactions that define their structural integrity (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related quinoline derivatives often entail cyclocondensation, Friedlander synthesis, and interactions with dinucleophiles, leading to the formation of complex heterocyclic structures. These reactions are crucial for the functionalization and diversification of the quinoline core, allowing for the exploration of novel chemical entities with potential biological activities (Orlov & Sidorenko, 2012).
科学的研究の応用
DNA Methyltransferase Inhibition
Quinoline derivatives, such as those synthesized and evaluated by Rilova et al. (2014), have been identified as potent inhibitors of DNA methyltransferase (DNMT), which play a crucial role in gene expression and are targets for cancer therapy. These compounds showed activity against human DNMT3A, indicating potential applications in epigenetic modifications and cancer treatment Rilova et al., 2014.
Antipsychotic Agent Development
Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the versatility of quinoline derivatives in targeting central nervous system disorders. These compounds showed promising in vitro and in vivo activity, highlighting their potential as leads for developing new antipsychotic medications Norman et al., 1996.
Synthesis of Heterocyclic Compounds
Clayden et al. (2005) described a method for cyclizing lithiated pyridine and quinoline carboxamides to produce various polycyclic heterocycles. This research emphasizes the synthetic versatility of quinoline derivatives in creating complex molecular architectures for pharmaceutical and material science applications Clayden et al., 2005.
Antimicrobial Activity
Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, demonstrating their potential antimicrobial activities. This research contributes to the development of new antimicrobial agents to combat resistant pathogens Gouda et al., 2010.
Antitumor Activity
Alvarez-Ibarra et al. (1997) investigated thiazolo[5,4-b]quinoline derivatives for their antitumor activities, identifying structural features critical for efficacy against tumor cells. This study highlights the potential of quinoline derivatives in oncology, offering insights into structural requirements for antitumor activity Alvarez-Ibarra et al., 1997.
特性
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c34-27(22-16-24(18-8-7-15-30-17-18)32-23-13-5-3-11-20(22)23)33-29-26(21-12-4-6-14-25(21)36-29)28(35)31-19-9-1-2-10-19/h3,5,7-8,11,13,15-17,19H,1-2,4,6,9-10,12,14H2,(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPSQXOJDLVTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)

![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![methyl 2-[({2-[(2-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4582135.png)


![1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)
